ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate
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Overview
Description
Ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate is a complex organic compound with a variety of functional groups, including hydroxyl, amine, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzoate ester: This can be achieved by esterification of benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the cyclohexyl group: This step involves the reaction of the benzoate ester with a cyclohexylamine derivative under appropriate conditions.
Attachment of the hydroxy and methanesulfonamido groups: This can be done through nucleophilic substitution reactions, where the hydroxy and methanesulfonamido groups are introduced onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents onto the aromatic ring.
Scientific Research Applications
Ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methylsulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate
- Ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(ethylsulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate
Uniqueness
Ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate is unique due to the presence of the methanesulfonamido group, which imparts specific chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in the design of new drugs and materials with tailored properties.
Properties
CAS No. |
433212-41-0 |
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Molecular Formula |
C25H34N2O7S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate |
InChI |
InChI=1S/C25H34N2O7S/c1-3-33-25(30)19-6-4-17(5-7-19)18-8-10-20(11-9-18)26-15-21(28)16-34-22-12-13-24(29)23(14-22)27-35(2,31)32/h4-7,12-14,18,20-21,26-29H,3,8-11,15-16H2,1-2H3/t18?,20?,21-/m0/s1 |
InChI Key |
WCPJDRQPTLGHOD-MNLRITNHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NC[C@@H](COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NCC(COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O |
Origin of Product |
United States |
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